Tramadol

Description

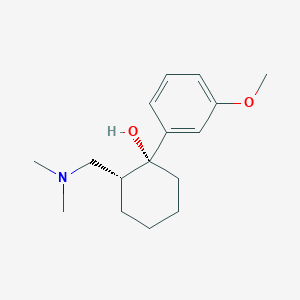

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLLZQTGLZFBW-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858931, DTXSID401167150 | |

| Record name | Tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4), Soluble, 7.50e-01 g/L | |

| Record name | SID26663897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123154-38-1, 27203-92-5 | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123154-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27203-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027203925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-trans-Tramadol free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123154381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tramadol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J1LGJ30J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRAMADOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NG5TTM63P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRAMADOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-181 °C, 180 - 181 °C | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to Tramadol's Complex Mechanism in Nociception

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

Tramadol, a centrally acting analgesic, presents a unique pharmacological profile, diverging from classical opioids through a dual mechanism of action. This guide provides an in-depth exploration of its bimodal influence on nociceptive pathways, targeting both the opioid system and the monoaminergic system. We will dissect the stereospecific contributions of its enantiomers, the critical role of its primary metabolite, O-desmethylthis compound (M1), and the synergistic interplay that defines its therapeutic window and side-effect profile. This document is intended to serve as a technical resource, elucidating the molecular interactions and providing methodologies for the preclinical assessment of this compound and its analogues.

Introduction: Beyond the Classical Opioid Paradigm

The management of moderate to severe pain has long been dominated by opioid analgesics that primarily act as agonists at the µ-opioid receptor (MOR). While effective, their utility is often hampered by a significant liability for tolerance, dependence, and respiratory depression. This compound was developed to address the need for potent analgesia with an improved safety profile.[1] Its clinical efficacy is attributed to a complex interplay of two distinct, yet complementary, mechanisms: a weak affinity for the µ-opioid receptor and the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[2] This dual action provides a synergistic analgesic effect, engaging both descending inhibitory pain pathways and the classical opioid-mediated analgesia.[3]

This guide will deconstruct these mechanisms, offering a granular view of the molecular pharmacology of this compound and its metabolites. We will further provide established experimental protocols to empower researchers in the evaluation of compounds with similar dual-action profiles.

The Opioid Component: A Tale of Two Molecules

This compound itself is a weak agonist of the µ-opioid receptor.[4] The more significant contribution to its opioid-mediated analgesia comes from its primary active metabolite, O-desmethylthis compound (M1).[5] The metabolic conversion of this compound to M1 is catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6, leading to inter-individual variability in clinical response.[2]

The (+)-enantiomer of the M1 metabolite demonstrates a significantly higher affinity for the µ-opioid receptor compared to the parent compound.[5] This highlights the critical importance of metabolic activation for the opioid component of this compound's analgesic effect.

Quantitative Analysis of µ-Opioid Receptor Binding

The binding affinities of this compound and its M1 metabolite for the human µ-opioid receptor are presented in Table 1. These values, expressed as inhibition constants (Ki), quantify the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) | Reference |

| This compound (racemic) | 2400 | [5] |

| (+)-M1 (O-desmethylthis compound) | 3.4 | [5] |

| (-)-M1 (O-desmethylthis compound) | 240 | [5] |

| Morphine (for comparison) | 7.1 | [6] |

Table 1: µ-Opioid Receptor Binding Affinities.

Signaling Pathway: G-Protein Coupled Receptor Activation

The µ-opioid receptor is a class A G-protein coupled receptor (GPCR).[7] Upon agonist binding, it undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors to produce an analgesic effect.

Figure 1: Simplified signaling pathway of µ-opioid receptor activation by this compound's M1 metabolite.

The Monoaminergic Component: A Stereospecific Interaction

This compound's second mode of action involves the inhibition of the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their availability to modulate descending inhibitory pain pathways.[2] This action is stereospecific, with the (+)-enantiomer of this compound being a more potent inhibitor of serotonin reuptake, and the (-)-enantiomer showing greater potency for norepinephrine reuptake inhibition.[8]

Quantitative Analysis of Monoamine Reuptake Inhibition

The inhibitory potencies of this compound's enantiomers on serotonin (SERT) and norepinephrine (NET) transporters are summarized in Table 2. These values are presented as Ki (nM), representing the concentration required to inhibit 50% of the transporter activity.

| Compound | SERT Ki (nM) | NET Ki (nM) | Reference |

| (+)-Tramadol | 530 | - | [8] |

| (-)-Tramadol | - | 430 | [8] |

Table 2: Monoamine Transporter Inhibition by this compound Enantiomers.

Signaling Pathway: Monoamine Transporter Inhibition

Monoamine transporters are transmembrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[9] By blocking these transporters, this compound increases the concentration of serotonin and norepinephrine in the synapse, enhancing their inhibitory effect on nociceptive signaling in the spinal cord.

Figure 2: Mechanism of monoamine reuptake inhibition by this compound.

Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for the in vitro and in vivo characterization of compounds with a dual mechanism of action similar to this compound.

In Vitro Assays

This assay determines the binding affinity of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

-

Preparation of Membranes: Utilize cell membranes from a stable cell line expressing the human µ-opioid receptor (e.g., CHO-K1 cells).

-

Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a radiolabeled µ-opioid receptor antagonist, such as [³H]-diprenorphine, at a concentration near its Kd.

-

Test Compound Dilutions: Prepare a serial dilution of the test compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (with an excess of a non-labeled antagonist like naloxone). Incubate at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.[10]

Step-by-Step Methodology:

-

Cell Culture: Use a cell line that endogenously or recombinantly expresses the human serotonin transporter (e.g., JAR cells).[10]

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.[10]

-

Radiolabeled Substrate: Use [³H]-serotonin ([³H]-5-HT) as the substrate.[10]

-

Test Compound Dilutions: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Procedure: Add the test compound dilutions to the cells, followed by the [³H]-5-HT. Incubate at 37°C for a defined period (e.g., 60 minutes).[10]

-

Termination and Lysis: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the internalized radioactivity.[10]

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound for SERT inhibition.

In Vivo Nociception Models

These models are essential for evaluating the analgesic efficacy of a test compound in a whole-animal system.

This test measures the response latency to a thermal stimulus and is indicative of centrally mediated analgesia.[11]

Step-by-Step Methodology:

-

Apparatus: Use a hot-plate apparatus maintained at a constant temperature (e.g., 52-55°C).[11]

-

Animal Acclimatization: Acclimatize the animals (mice or rats) to the testing room and handling procedures.

-

Baseline Measurement: Place each animal on the hot plate and record the latency to a nocifensive response (e.g., paw licking, jumping).[11] A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[11]

-

Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral).

-

Post-Treatment Measurement: At predetermined time points after compound administration, re-test the animals on the hot plate and record the response latencies.

-

Data Analysis: Calculate the maximum possible effect (%MPE) to quantify the analgesic effect.

This assay assesses the spinal reflex to a thermal stimulus.[12]

Step-by-Step Methodology:

-

Apparatus: Use a tail-flick meter that applies a focused beam of radiant heat to the animal's tail.

-

Animal Acclimatization: Acclimatize the animals (mice or rats) to the restraining device.

-

Baseline Measurement: Place the animal in the restrainer and apply the heat stimulus to the tail. Record the latency for the animal to flick its tail away from the heat source.[13]

-

Compound Administration: Administer the test compound.

-

Post-Treatment Measurement: Re-test the animals at various time points after administration.

-

Data Analysis: Analyze the change in tail-flick latency to determine the analgesic effect.

This model of tonic pain involves two distinct phases of nocifensive behavior, allowing for the differentiation of analgesic effects on acute and inflammatory pain.[14]

Step-by-Step Methodology:

-

Formalin Injection: Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the animal's hind paw.[15]

-

Observation Period: Immediately place the animal in an observation chamber and record the amount of time it spends licking or biting the injected paw over a set period (e.g., 60 minutes).[15]

-

Phase Analysis: The observation period is divided into two phases: Phase 1 (0-5 minutes, representing acute nociceptive pain) and Phase 2 (15-60 minutes, representing inflammatory pain).[14]

-

Compound Administration: Administer the test compound prior to the formalin injection.

-

Data Analysis: Compare the duration of nocifensive behaviors in the treated group to a vehicle-treated control group for both phases.

Figure 3: A representative experimental workflow for the preclinical evaluation of a dual-action analgesic.

Conclusion: A Paradigm for Future Analgesic Development

The dual mechanism of action of this compound, combining weak µ-opioid receptor agonism with monoamine reuptake inhibition, represents a significant advancement in analgesic therapy. This intricate pharmacology provides a foundation for the development of novel pain therapeutics with potentially improved efficacy and safety profiles. A thorough understanding of the distinct contributions of parent compounds and their metabolites, as well as the stereospecificity of their interactions with their molecular targets, is paramount. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive preclinical evaluation of such next-generation analgesics. By elucidating these complex mechanisms, we can pave the way for more targeted and effective pain management strategies.

References

-

Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of this compound. Clinical Pharmacokinetics, 43(13), 879–923. [Link]

-

Gillen, C., Haurand, M., Kobelt, D. J., & Wnendt, S. (2000). Affinity, potency and efficacy of this compound and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 116–121. [Link]

- D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74–79.

- Dubuisson, D., & Dennis, S. G. (1977).

-

Raffa, R. B., Friderichs, E., Reimann, W., Shank, R. P., Codd, E. E., & Vaught, J. L. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of this compound, an 'atypical' opioid analgesic. The Journal of Pharmacology and Experimental Therapeutics, 260(1), 275–285. [Link]

-

Friderichs, E., Reimann, W., & Selve, N. (1993). Complementary and synergistic antinociceptive interaction between the enantiomers of this compound. The Journal of Pharmacology and Experimental Therapeutics, 264(3), 1235–1242. [Link]

- Gong, L., Stamer, U. M., Tzvetkov, M. V., Altman, R. B., & Klein, T. E. (2014). PharmGKB summary: this compound pathway. Pharmacogenetics and Genomics, 24(7), 374–380.

- Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Mathiesen, J. M., Sunahara, R. K., ... & Kobilka, B. K. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist.

-

Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5–17. [Link]

-

Wikipedia contributors. (2024). This compound. In Wikipedia, The Free Encyclopedia. [Link]

-

Gillen, C., Haurand, M., Kobelt, D. J., & Wnendt, S. (2000). Affinity, potency and efficacy of this compound and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 116–121. [Link]

- Gaertner, A., Frosch, S., & Tzschentke, T. M. (1998). Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. Journal of Pharmacological and Toxicological Methods, 39(1), 29-37.

-

Bannon, A. W., & Malmberg, A. B. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current protocols in neuroscience, Chapter 8, Unit 8.9. [Link]

- De Vry, J., Kuhl, E., Franken-Kunkel, P., & Tzschentke, T. M. (2004). Pharmacological characterization of the role of alpha2-adrenoceptors in the antinociceptive action of this compound and its main metabolite, O-desmethylthis compound. The Journal of pharmacology and experimental therapeutics, 308(1), 206–215.

- Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Animal models of nociception. Pharmacological reviews, 53(4), 597–652.

-

Bull, E. J., Martin-Galiano, A. J., & Pask, C. M. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(3), 268–276. [Link]

-

Raffa, R. B. (1996). A novel approach to the pharmacology of analgesics. The American journal of medicine, 101(1A), 40S–46S. [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

-

Raffa, R. B., Friderichs, E., Reimann, W., Shank, R. P., Codd, E. E., & Vaught, J. L. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of this compound, an 'atypical' opioid analgesic. The Journal of Pharmacology and Experimental Therapeutics, 260(1), 275–285. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Wikipedia contributors. (2024). Monoamine transporter. In Wikipedia, The Free Encyclopedia. [Link]

- Minami, K., Uezono, Y., Ueta, Y., & Shiraishi, M. (2007). Actions of this compound, its enantiomers and principal metabolite, O-desmethylthis compound, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus. British journal of anaesthesia, 98(4), 514–520.

- Mogil, J. S. (2006).

-

ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... Retrieved from [Link]

- Bravo, L., Mico, J. A., & Berrocoso, E. (2017). Discovery and development of this compound for the treatment of pain. Expert opinion on drug discovery, 12(11), 1181–1191.

-

ResearchGate. (n.d.). Formalin Test. Retrieved from [Link]

-

Gessi, S., Merighi, S., Varani, K., & Borea, P. A. (2000). This compound, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells. Life sciences, 67(10), 1189–1196. [Link]

-

Semantic Scholar. (n.d.). Clinical Pharmacology of this compound. Retrieved from [Link]

- Hunskaar, S., Fasmer, O. B., & Hole, K. (1985). The formalin test: an evaluation of the method. Journal of neuroscience methods, 14(1), 69–76.

- Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Overview of monoamine transporters. Methods in molecular biology (Clifton, N.J.), 222, 25–41.

-

IMPC. (n.d.). Tail Flick TCP_TFL_001. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound increases extracellular levels of serotonin and noradrenaline as measured by in vivo microdialysis in the ventral hippocampus of freely-moving rats. Retrieved from [Link]

-

BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

-

Raffa, R. B. (1996). A novel approach to the pharmacology of analgesics. The American journal of medicine, 101(1A), 40S–46S. [Link]

- Sinning, S., Musgaard, M., & Jensen, M. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. European journal of medicinal chemistry, 46(10), 5025–5034.

-

Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

-

Ovid. (n.d.). Monoamine transporters. Retrieved from [Link]

-

Raffa, R. B., Friderichs, E., Reimann, W., Shank, R. P., Codd, E. E., & Vaught, J. L. (1993). Complementary and synergistic antinociceptive interaction between the enantiomers of this compound. The Journal of pharmacology and experimental therapeutics, 267(1), 331–340. [Link]

- Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods used to evaluate pain behaviors in rodents. Frontiers in molecular neuroscience, 10, 284.

-

TBI Core. (n.d.). Tail Flick 疼痛閃尾測試. Retrieved from [Link]

-

Charles River. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Grond, S. and Sablotzki, A. (2004) Clinical pharmacology of this compound. Clinical Pharmacokinetics, 43, 879-923. Retrieved from [Link]

-

St. Jude Children's Research Hospital. (2023, November 1). Scientists reveal structures of neurotransmitter transporter. St. Jude Progress. [Link]

-

ResearchGate. (n.d.). µ-Opioid receptor activation by this compound and O-desmethylthis compound (M1). Retrieved from [Link]

-

Wikipedia contributors. (2023). Tail flick test. In Wikipedia, The Free Encyclopedia. [Link]

- Miotto, K., Cho, A. K., Khalil, M. A., Blanco, K., Sasaki, J. D., & Rawson, R. (2017). This compound: basic pharmacology and emerging concepts. Drug and alcohol dependence, 175, 111–120.

- Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 38(3), 445–451.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Affinity, potency and efficacy of this compound and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. Complementary and synergistic antinociceptive interaction between the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. farm.ucl.ac.be [farm.ucl.ac.be]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tramadol Enantiomers

Abstract

Tramadol, a widely prescribed centrally acting analgesic, presents a fascinating case study in stereopharmacology. Marketed as a racemic mixture of its two enantiomers, (+)-tramadol and (-)-tramadol, its clinical efficacy is not attributable to a single entity but rather to a complex, synergistic interplay between the parent enantiomers and their primary metabolites. This guide provides a comprehensive technical exploration of the distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound's stereoisomers. We will dissect the critical role of stereoselective metabolism, the differential receptor affinities that define its dual mechanism of action, and the resulting PK/PD relationship that dictates its therapeutic window and side-effect profile. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically grounded understanding of this compound's molecular journey and action in the body.

The Foundation: Chirality and Clinical Significance

This compound possesses two chiral centers, leading to four possible stereoisomers. However, it is the cis-diastereomer that is used clinically, existing as a 1:1 racemic mixture of (1R,2R)-tramadol, commonly referred to as (+)-tramadol, and (1S,2S)-tramadol, or (-)-tramadol[1]. The decision to develop the racemate was not arbitrary but based on early preclinical data suggesting a synergistic interaction between the enantiomers that broadens the therapeutic action while potentially mitigating certain side effects[1][2]. Understanding this synergy requires a separate examination of each component's contribution.

The analgesic effect of this compound is mediated through two complementary mechanisms: a weak opioid receptor agonism and the inhibition of monoamine reuptake in the central nervous system[3]. Crucially, these actions are not evenly distributed between the enantiomers. This stereochemical division of labor is the core principle of this compound's pharmacology.

Pharmacokinetics: A Stereoselective Journey

The disposition of this compound in the body—its absorption, distribution, metabolism, and excretion (ADME)—is a stereoselective process. While both enantiomers are rapidly and almost completely absorbed after oral administration, their subsequent metabolic fates diverge significantly, which is the primary driver of their differential pharmacodynamic effects[2].

Metabolism: The Decisive Role of Cytochrome P450

This compound is extensively metabolized in the liver, primarily through N- and O-demethylation followed by conjugation reactions[2]. The two most important pathways are catalyzed by cytochrome P450 (CYP) enzymes and exhibit profound stereoselectivity.

-

O-demethylation (via CYP2D6): This is the most clinically significant metabolic pathway. The enzyme CYP2D6 metabolizes this compound to O-desmethylthis compound (M1). This reaction preferentially occurs with the (+)-tramadol enantiomer, leading to the formation of (+)-M1, a potent µ-opioid receptor (MOR) agonist[2][4]. The formation of (+)-M1 is the primary source of this compound's opioid-mediated analgesia.

-

N-demethylation (via CYP3A4 and CYP2B6): This pathway produces N-desmethylthis compound (M2), a metabolite with minimal analgesic activity[2].

This metabolic bifurcation has critical implications. The analgesic efficacy of this compound is highly dependent on the metabolic capacity of an individual's CYP2D6 enzyme. Genetic polymorphisms in the CYP2D6 gene can lead to distinct patient phenotypes:

-

Poor Metabolizers (PMs): Individuals with low or absent CYP2D6 activity produce significantly less (+)-M1. Consequently, they experience reduced opioid-mediated analgesia and may not achieve adequate pain relief from standard doses.

-

Extensive Metabolizers (EMs): These individuals have normal CYP2D6 function and experience the expected balance of opioid and monoaminergic effects.

-

Ultra-rapid Metabolizers (UMs): Possessing multiple copies of the CYP2D6 gene, these individuals convert this compound to (+)-M1 at an accelerated rate. This can lead to a rapid onset of high concentrations of the potent opioid metabolite, increasing the risk of toxicity, including respiratory depression[5].

The diagram below illustrates this stereoselective metabolic pathway.

Caption: Stereoselective metabolism of this compound enantiomers.

Excretion

This compound and its metabolites are primarily excreted by the kidneys, with about 30% of a dose eliminated as the unchanged parent drug and 60% as metabolites[4]. The elimination half-life of racemic this compound is approximately 6.3 hours, while the active M1 metabolite has a slightly longer half-life of around 7.4 hours[4]. Stereoselective differences in renal clearance also exist, contributing to the overall pharmacokinetic profile.

| Parameter | (+)-Tramadol | (-)-Tramadol | (+)-M1 | Reference |

| Mean Elimination Half-life (t½) | ~6-7 hours | ~6-7 hours | ~7.4 hours | [4] |

| Primary Metabolic Enzyme | CYP2D6 | CYP3A4/2B6 | - | [2] |

| Primary Active Metabolite | (+)-M1 | - | - | [2][4] |

Table 1: Summary of Key Pharmacokinetic Properties. (Note: Precise, separated pharmacokinetic parameters for each enantiomer are highly variable and study-dependent; values for the racemate are most commonly reported).

Pharmacodynamics: A Tale of Two Mechanisms

The analgesic effect of this compound is the result of a synergistic interaction between its opioid and monoaminergic activities, which are segregated between the two enantiomers and the (+)-M1 metabolite[2].

The Opioid Component: A Pro-drug in Disguise

The parent this compound enantiomers themselves have very low affinity for the µ-opioid receptor (MOR). The (+)-enantiomer binds with approximately 10-fold higher affinity than the (-)-enantiomer, but this is still thousands of times weaker than morphine[1][4]. The true opioid effect comes from the (+)-M1 metabolite, which is produced from (+)-tramadol via CYP2D6. (+)-M1 is a potent MOR agonist, with a binding affinity up to 200 times greater than the parent compound and an analgesic potency in animal models up to 6 times higher[3][4]. Therefore, for its opioid effects, (+)-tramadol functions as a pro-drug, requiring metabolic activation to exert significant analgesia.

The Monoaminergic Component: A Dual Reuptake Inhibition

Independent of the opioid system, the this compound enantiomers modulate descending inhibitory pain pathways in the spinal cord by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE).

-

(+)-Tramadol is a selective serotonin reuptake inhibitor (SSRI)[2][4][5].

-

(-)-Tramadol is primarily a norepinephrine reuptake inhibitor (NRI)[2][4][5].

This dual reuptake inhibition is a key component of this compound's efficacy, particularly in neuropathic pain states where monoaminergic pathways play a significant role[2]. This mechanism also contributes to some of this compound's characteristic side effects, including the risk of serotonin syndrome when co-administered with other serotonergic drugs[4][5].

The diagram below visualizes this dual, synergistic mechanism of action at the synaptic level.

Caption: Synergistic mechanism of action of this compound enantiomers.

Receptor Binding Profile

The distinct roles of the enantiomers and the M1 metabolite are quantified by their binding affinities (Ki) for their respective targets. A lower Ki value indicates a higher binding affinity.

| Compound | µ-Opioid Receptor (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |

| (+)-Tramadol | ~1300 - 2100 | High Affinity | Lower Affinity |

| (-)-Tramadol | ~25000 | Lower Affinity | High Affinity |

| (+)-M1 | ~1 - 5 | Moderate Affinity | Moderate Affinity |

| (-)-M1 | ~500 | Lower Affinity | Moderate Affinity |

Table 2: Comparative Receptor Binding Affinities. (Note: Absolute Ki values can vary between studies based on experimental conditions. The data presented reflects the relative affinities. Data synthesized from multiple sources[1][4]).

Clinical Implications: The Racemate Advantage

Clinical studies comparing the racemate to the individual enantiomers have generally concluded that the combination is superior for achieving effective analgesia with an acceptable side-effect profile[6].

-

(+)-Tramadol: While contributing both monoaminergic and (via its metabolite) opioid effects, it is associated with a higher incidence of nausea and vomiting[6].

-

(-)-Tramadol: Shows significantly less analgesic efficacy on its own[6].

The racemate's success stems from the synergistic antinociception. The norepinephrine reuptake inhibition by (-)-tramadol complements the serotonin reuptake inhibition and µ-opioid agonism of the (+)-tramadol/(+)-M1 axis, producing a more robust analgesic effect than either pathway could achieve alone[1][2]. This multi-modal action allows for a lower total opioid load compared to traditional opioids, which may contribute to a better gastrointestinal tolerability profile[2].

Methodologies for Enantioselective Analysis

Investigating the complex PK/PD of this compound requires robust bioanalytical methods capable of separating and quantifying the individual stereoisomers. Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.

Protocol: Enantioselective Quantification of this compound and M1 in Human Plasma

Objective: To determine the plasma concentrations of (+)-T, (-)-T, (+)-M1, and (-)-M1.

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Thaw plasma samples and internal standards (deuterated analogs of each analyte) on ice. b. To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly. c. Add 500 µL of a weak acid (e.g., 0.1 M HCl) to acidify the sample. d. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. e. Load the acidified plasma sample onto the SPE cartridge. f. Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove interferences. g. Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Chiral Liquid Chromatography: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Chiral Column: A column with a chiral stationary phase is essential. Polysaccharide-based phases like cellulose or amylose derivatives (e.g., Chiralpak series) are commonly used. c. Mobile Phase: An isocratic or gradient mixture of an organic modifier (e.g., isopropanol, ethanol) and a non-polar solvent (e.g., hexane), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. d. Flow Rate: Typically 0.5 - 1.0 mL/min. e. Column Temperature: Controlled, often at 25°C, to ensure reproducible retention times.

3. Tandem Mass Spectrometry (MS/MS): a. Ion Source: Electrospray Ionization (ESI) in positive mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and its corresponding deuterated internal standard.

- This compound (precursor m/z 264.2) -> Product ions (e.g., m/z 58.1)

- O-desmethylthis compound (precursor m/z 250.2) -> Product ions

d. Data Analysis: Construct calibration curves for each enantiomer by plotting the peak area ratio (analyte/internal standard) against the known concentration of calibrators. Quantify unknown sample concentrations using these curves.

Caption: Experimental workflow for enantioselective bioanalysis.

Conclusion and Future Perspectives

The pharmacology of this compound is a definitive example of how stereochemistry can govern the therapeutic profile of a drug. Its clinical success is a direct result of the synergistic pharmacodynamic relationship between the (+)- and (-)-enantiomers and the critical pharmacokinetic step of metabolic activation of (+)-tramadol to the potent (+)-M1 metabolite. This intricate PK/PD interplay underscores the importance of considering chirality in drug development and personalized medicine. For researchers, the pronounced dependence on CYP2D6 activity makes this compound a powerful tool for studying the clinical impact of pharmacogenetics on drug response. For drug developers, the story of this compound serves as a reminder that a racemate is not merely a 50:50 mixture but can be a sophisticated drug delivery system, where one enantiomer may act as a co-drug, synergistically enhancing the primary therapeutic action of the other. Future research may continue to explore whether specific, non-racemic ratios of enantiomers could further optimize the balance between analgesia and adverse effects for specific pain etiologies or patient populations.

References

-

The enantiomers of this compound and its major metabolite inhibit peristalsis in the guinea pig small intestine via differential mechanisms. PubMed Central, NCBI.[Link]

-

This compound. Wikipedia.[Link]

-

Serum concentrations of this compound enantiomers during patient-controlled analgesia: Short report. ResearchGate.[Link]

-

A call to develop this compound enantiomer for overcoming the this compound crisis by reducing addiction. Taylor & Francis Online.[Link]

-

This compound. PubChem, NIH.[Link]

-

Analgesic efficacy and safety of this compound enantiomers in comparison with the racemate: a randomised, double-blind study with gynaecological patients using intravenous patient-controlled analgesia. PubMed.[Link]

-

Clinical pharmacology of this compound. PubMed.[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The enantiomers of this compound and its major metabolite inhibit peristalsis in the guinea pig small intestine via differential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Analgesic efficacy and safety of this compound enantiomers in comparison with the racemate: a randomised, double-blind study with gynaecological patients using intravenous patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of O-desmethyltramadol (M1) in Tramadol's Analgesic Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tramadol, a widely prescribed centrally acting analgesic, presents a unique dual mechanism of action involving both opioid and non-opioid pathways. While the parent compound contributes to analgesia through the inhibition of serotonin and norepinephrine reuptake, its primary metabolite, O-desmethylthis compound (M1), is a significantly more potent agonist at the µ-opioid receptor. This guide provides an in-depth technical exploration of the critical contribution of the M1 metabolite to this compound's overall analgesic effect. We will delve into the metabolic pathways, receptor pharmacology, the clinical implications of genetic polymorphisms in metabolizing enzymes, and detailed experimental protocols for researchers in the field. This document is intended to serve as a comprehensive resource for scientists and drug development professionals working to understand and harness the therapeutic potential of this compound and its metabolites.

Introduction: The Dual-Action Analgesic

This compound is a synthetic analog of codeine and functions as a racemic mixture of two enantiomers, (+) and (-)-tramadol, each with distinct pharmacological properties.[1] The analgesic effect of this compound is a result of a synergistic interplay between two mechanisms:

-

Monoaminergic System Modulation: The parent drug, this compound, acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which enhances the descending inhibitory pain pathways in the central nervous system.[2]

-

Opioid Receptor Activation: The primary contributor to this compound's opioid-mediated analgesia is its active metabolite, O-desmethylthis compound (M1).[3]

This guide will focus on the latter mechanism, elucidating the indispensable role of M1 in the therapeutic efficacy of this compound.

The Metabolic Journey: From Prodrug to Potent Agonist

This compound itself is a prodrug, with its conversion to the pharmacologically active M1 metabolite being a critical step for its opioid-mediated analgesic activity.

The Key Player: Cytochrome P450 2D6 (CYP2D6)

The O-demethylation of this compound to M1 is primarily catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6) in the liver.[4] Other CYP enzymes, such as CYP2B6 and CYP3A4, are involved in the N-demethylation of this compound to its inactive metabolite, N-desmethylthis compound (M2).[5]

Figure 1: Metabolic pathway of this compound.

Clinical Ramifications of CYP2D6 Polymorphism

The genetic variability of the CYP2D6 gene leads to distinct patient phenotypes with significant implications for this compound's efficacy and safety.[6]

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles exhibit significantly reduced M1 formation, leading to diminished analgesic effects.[6]

-

Intermediate Metabolizers (IMs): Carriers of one reduced-function and one non-functional allele, or two reduced-function alleles, also experience a blunted analgesic response.[6]

-

Extensive Metabolizers (EMs): These individuals possess two functional CYP2D6 alleles and represent the "normal" metabolic phenotype, for whom standard this compound dosing is generally effective.

-

Ultrarapid Metabolizers (UMs): Carrying multiple copies of functional CYP2D6 alleles, UMs rapidly convert this compound to M1, leading to a higher risk of opioid-related side effects, including respiratory depression, even at standard doses.[6]

These genetic differences underscore the importance of considering a patient's CYP2D6 status for personalized this compound therapy.

The Core of Analgesia: M1 and the µ-Opioid Receptor

The primary mechanism by which M1 exerts its potent analgesic effect is through its high affinity and agonist activity at the µ-opioid receptor (MOR).[7]

Receptor Binding Affinity

O-desmethylthis compound exhibits a significantly higher affinity for the µ-opioid receptor compared to its parent compound, this compound.[6] Some studies suggest M1's affinity for the MOR is up to 300 times greater than that of this compound.[8] This stark difference in binding affinity is the cornerstone of M1's contribution to analgesia.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| This compound | ~2100[2] | ~57600[2] | ~42700[2] |

| O-desmethylthis compound (M1) | ~3.4 - 4.3 | Data not consistently reported | Data not consistently reported |

| Morphine (for comparison) | ~1.0 - 5.0 | ~20 - 100 | ~30 - 200 |

Table 1: Comparative Opioid Receptor Binding Affinities (Ki) . Note: Ki values can vary between studies based on experimental conditions.

Functional Activity: G Protein Activation

Upon binding to the µ-opioid receptor, a G protein-coupled receptor (GPCR), M1 acts as an agonist, initiating intracellular signaling cascades that lead to analgesia.[7] This involves the activation of inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, reduce intracellular cyclic AMP (cAMP) levels, and modulate ion channel activity, ultimately leading to a reduction in neuronal excitability and nociceptive transmission.[7]

Figure 2: Simplified signaling pathway of M1 at the µ-opioid receptor.

Experimental Protocols for M1 Research

For researchers investigating the analgesic properties of this compound and M1, standardized and reproducible experimental protocols are paramount.

In Vitro Assessment: Radioligand Binding Assay for µ-Opioid Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., M1) for the µ-opioid receptor.

Objective: To quantify the binding affinity of O-desmethylthis compound for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand (e.g., [³H]-DAMGO).

-

Test compound (O-desmethylthis compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., Naloxone).

-

96-well plates.

-

Scintillation fluid and counter.

-

Filtration apparatus.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (O-desmethylthis compound) in assay buffer.

-

Dilute the radiolabeled ligand to the desired concentration (typically near its Kd) in assay buffer.

-

Thaw the cell membranes on ice.

-

-

Assay Setup (in a 96-well plate):

-

Add a specific volume of assay buffer to each well.

-

Add the serially diluted test compound or the non-specific binding control to the appropriate wells.

-

Add the radiolabeled ligand to all wells.

-

Initiate the binding reaction by adding the cell membrane preparation to all wells.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Figure 3: Experimental workflow for a radioligand binding assay.

In Vivo Assessment: Hot Plate Test for Analgesia in Rodents

The hot plate test is a widely used and reliable method for assessing the analgesic efficacy of centrally acting compounds.[8]

Objective: To evaluate the analgesic effect of O-desmethylthis compound by measuring the latency of a thermal pain response in mice or rats.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Animal subjects (e.g., male Swiss Webster mice).

-

Test compound (O-desmethylthis compound) and vehicle control.

-

Positive control (e.g., morphine).

-

Timing device.

Step-by-Step Methodology:

-

Acclimation:

-

Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[8]

-

-

Baseline Latency Measurement:

-

Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.2°C).[9]

-

Gently place each animal on the hot plate and start the timer immediately.

-

Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

-

Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This is the baseline latency.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If no response is observed within this time, the animal is removed, and the cut-off time is recorded as its latency.

-

-

Drug Administration:

-

Administer the test compound (O-desmethylthis compound), vehicle control, or positive control to the animals via the desired route (e.g., intraperitoneal, oral).

-

-

Post-Treatment Latency Measurement:

-

At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test for each animal to measure the post-treatment latency.

-

-

Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

-

Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Pharmacokinetics of this compound and M1 in Different CYP2D6 Phenotypes

The pharmacokinetic profile of both this compound and M1 is significantly influenced by the CYP2D6 metabolizer status of an individual.

| CYP2D6 Phenotype | This compound Clearance | This compound Half-life | M1 Formation | M1 Half-life | Clinical Implication |

| Poor Metabolizer (PM) | Decreased | Prolonged | Significantly Reduced | Prolonged | Reduced analgesia, potential for increased this compound-related side effects. |

| Intermediate Metabolizer (IM) | Slightly Decreased | Slightly Prolonged | Reduced | Slightly Prolonged | Potentially reduced analgesia. |

| Extensive Metabolizer (EM) | Normal | Normal | Normal | Normal | Expected analgesic response. |

| Ultrarapid Metabolizer (UM) | Increased | Shortened | Significantly Increased | Shortened | Increased risk of opioid toxicity and side effects. |

Table 2: Influence of CYP2D6 Phenotype on the Pharmacokinetics of this compound and M1 .

Conclusion and Future Directions

The O-desmethylthis compound (M1) metabolite is not merely a byproduct of this compound metabolism but rather the primary driver of its opioid-mediated analgesia. Its high affinity for the µ-opioid receptor, coupled with the profound influence of CYP2D6 genetic polymorphisms on its formation, highlights the complexity of this compound's pharmacology. For drug development professionals, a thorough understanding of the M1 metabolite is crucial for the design of novel analgesics with improved efficacy and safety profiles. Future research should focus on the development of peripherally restricted M1 analogs to minimize central nervous system side effects, as well as the exploration of biased agonists at the µ-opioid receptor that preferentially activate G-protein signaling over β-arrestin pathways, potentially separating analgesia from adverse effects. Furthermore, the clinical implementation of routine CYP2D6 genotyping could pave the way for a more personalized approach to pain management with this compound, optimizing therapeutic outcomes while minimizing risks.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Taylor & Francis. (n.d.). O desmethylthis compound – Knowledge and References. Retrieved from [Link]

-

Zebala, J. A., Schuler, A. D., & Maeda, D. Y. (2021). Desmethis compound Has the Safety and Analgesic Profile of this compound Without Its Metabolic Liabilities: Consecutive Randomized, Double-Blind, Placebo-and Active Comparator-Controlled Trials. Clinical and Translational Science, 14(4), 1367–1378. [Link]

-

ClinPGx. (n.d.). This compound Pharmacokinetics. Retrieved from [Link]

-

JoVE. (2024, November 15). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). µ-Opioid receptor activation by this compound and O-desmethylthis compound (M1). Retrieved from [Link]

-

Frontiers. (2021, April 14). Different Pharmacokinetics of this compound, O-Demethylthis compound and N-Demethylthis compound in Postoperative Surgical Patients From Those Observed in Medical Patients. Retrieved from [Link]

-

Zenodo. (2011, January 6). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Retrieved from [Link]

-

PubMed Central. (2019, November 17). Evaluation of the Effect of CYP2D6 Genotypes on this compound and O-Desmethylthis compound Pharmacokinetic Profiles in a Korean Population Using Physiologically-Based Pharmacokinetic Modeling. Retrieved from [Link]

-

Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

- Taylor, R. S., & Pergolizzi, J. V. (2014). This compound for the treatment of chronic pain. Expert review of clinical pharmacology, 7(6), 691–703.

-

National Center for Biotechnology Information. (2015, September 10). This compound Therapy and CYP2D6 Genotype. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of human this compound metabolism pathway. Retrieved from [Link]

-

BORIS Portal. (n.d.). PharmGKB summary: this compound pathway. Retrieved from [Link]

-

Slideshare. (n.d.). Analgesic models. Retrieved from [Link]

-

SciRP.org. (n.d.). In-Vivo Models for Management of Pain. Retrieved from [Link]

-

YouTube. (2017, March 29). Receptor Binding Assay - Part 1. Retrieved from [Link]

-

DickyRicky. (2007, March 14). Concentrations of this compound and O-desmethylthis compound Enantiomers in Different CYP2D6 Genotypes. Retrieved from [Link]

-

PubMed. (2009, July 1). Enatiomeric determination of this compound and O-desmethylthis compound in human urine by gas chromatography-mass spectrometry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). ULTRAM (this compound hydrochloride) Label. Retrieved from [Link]

-

PubMed Central. (2019, June 6). Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids. Retrieved from [Link]

-

PubMed Central. (2013, July 2). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. ClinPGx [clinpgx.org]

- 6. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

Tramadol's Dual Mechanism: A Technical Guide to Serotonin and Norepinephrine Reuptake Inhibition

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Tramadol is an atypical, centrally acting analgesic whose therapeutic efficacy is derived from a complex dual mechanism of action. Beyond its well-known role as a weak µ-opioid receptor agonist via its primary metabolite, O-desmethylthis compound (M1), the parent compound and its enantiomers act as serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2][3] This guide provides a detailed technical examination of this compound's interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET). We will dissect the stereoselective pharmacology, present validated in vitro methodologies for characterizing transporter inhibition, and discuss the translation of these molecular actions into clinical significance. This document is intended for researchers, pharmacologists, and drug development professionals seeking a comprehensive understanding of this critical aspect of this compound's pharmacology.

Introduction: Deconstructing an Atypical Analgesic

This compound's clinical success in managing moderate to severe pain, particularly neuropathic pain, cannot be fully explained by its opioid activity alone.[2] The analgesic effects are only partially reversed by the opioid antagonist naloxone, pointing to a significant non-opioid component.[1] This component is primarily attributed to its modulation of descending inhibitory pain pathways in the spinal cord through the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, a mechanism it shares with SNRI-class antidepressants.[2][4][5]

Monoamine transporters like SERT and NET are critical membrane proteins that regulate neurotransmission by clearing neurotransmitters from the synaptic cleft.[6][7] By inhibiting these transporters, this compound increases the synaptic concentrations of 5-HT and NE, which enhances their inhibitory effect on pain signals ascending to the brain. Understanding the specifics of this interaction is crucial for both optimizing therapeutic applications and mitigating potential risks, such as serotonin syndrome.[8][9][10]

Molecular Pharmacology: Stereoselectivity and Metabolite Activity

This compound is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which possess distinct and synergistic pharmacological profiles.[2] This stereoselectivity is central to its dual mechanism of action.

-

(+)-Tramadol : This enantiomer is primarily responsible for the inhibition of serotonin reuptake.[2][11] It also contributes to the opioid effect, as it is the precursor to the more potent µ-opioid agonist, (+)-O-desmethylthis compound (M1).[2]

-

(-)-Tramadol : This enantiomer preferentially inhibits the reuptake of norepinephrine.[2]

-

O-desmethylthis compound (M1) : The primary active metabolite, formed via CYP2D6-mediated metabolism, is a significantly more potent µ-opioid receptor agonist than the parent compound.[5] While its primary role is in the opioid-mediated analgesia, M1 also retains some activity at SERT and NET.[2][4]

The synergistic interaction between the opioid agonism of the M1 metabolite and the SNRI activity of the parent enantiomers results in a broader analgesic profile than either mechanism could achieve alone.[2]

Data Presentation: Transporter Binding and Functional Potency

The following table summarizes the in vitro binding affinities (Ki) and functional inhibitory potencies (IC50) of this compound and its M1 metabolite at human serotonin and norepinephrine transporters. Lower values indicate higher potency.

| Compound | Target Transporter | Binding Affinity (Ki) | Functional Potency (IC50) |

| (±)-Tramadol (Racemic) | hSERT | 0.99 µM (990 nM)[4] | ~900 nM[1] |

| hNET | 0.79 µM (790 nM)[4] | 1,080 - 14,600 nM[1] | |

| (+)-Tramadol | hSERT | Potent Inhibitor[11] | - |

| (-)-Tramadol | hNET | Potent Inhibitor[2] | - |

| O-desmethylthis compound (M1) | hSERT / hNET | Active[4] | >20,000 nM (SERT)[1] |

Note: Values can vary between studies depending on the specific assay conditions and tissue/cell types used.

Methodologies for Characterizing SERT/NET Inhibition

To rigorously quantify the interaction of a compound like this compound with monoamine transporters, two primary types of in vitro assays are essential: radioligand binding assays to measure affinity and neurotransmitter uptake assays to measure functional inhibition.

Radioligand Binding Assays: Quantifying Affinity (Ki)

These assays determine a compound's ability to displace a specific, high-affinity radioligand from its binding site on the transporter. This provides a direct measure of binding affinity (Ki).

Causality Behind Experimental Choices: The choice of radioligand is critical; it must be highly selective for the transporter of interest (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT).[12] The tissue source—typically membranes from cells recombinantly expressing the human transporter (e.g., HEK293-hSERT/hNET) or from specific brain regions—is chosen to ensure a high density of the target transporter and relevance to the human system.

-

Preparation of Membranes: Culture HEK293 cells stably transfected with the human SERT or NET gene. Harvest cells and prepare a crude membrane fraction through homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup (96-well format):

-

To each well, add a fixed concentration of the specific radioligand (e.g., 1 nM [3H]nisoxetine for NET).[12]

-

Add increasing concentrations of the test compound (this compound) or a reference compound (e.g., desipramine for NET).

-

For Total Binding wells, add only the radioligand and buffer.

-

For Non-Specific Binding (NSB) wells, add the radioligand and a saturating concentration of a known, potent inhibitor (e.g., 1 µM Desipramine) to block all specific binding.[12]

-

-

Incubation: Incubate the plates for a defined period (e.g., 120 minutes at 4°C) to allow the binding to reach equilibrium.[12]

-

Termination & Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold buffer to remove residual unbound radioactivity.

-

Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Diagram: Workflow for Radioligand Binding Assay

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.wfsahq.org [resources.wfsahq.org]

- 4. Serotonin and Norepinephrine Transporter Occupancy of this compound in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Neurotransmitter transporter - Wikipedia [en.wikipedia.org]

- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (Ultram, Conzip, Qdolo): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. The Mechanism for this compound (Ultram) Induced Risk of Serotonin Syndrome in Patients Taking SSRI Antidepressants [ebmconsult.com]

- 10. painphysicianjournal.com [painphysicianjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Unraveling the Complex CNS Profile of Tramadol: A Technical Guide Beyond Analgesia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tramadol, a synthetic opioid analgesic, presents a multifaceted pharmacological profile that extends far beyond its traditional role in pain management. Its atypical mechanism, involving both weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake, results in a complex interplay of effects on the central nervous system (CNS). This technical guide provides an in-depth exploration of this compound's non-analgesic CNS effects, intended to equip researchers and drug development professionals with a comprehensive understanding of its neuropharmacology. We will delve into the molecular mechanisms, downstream signaling cascades, and the consequential impacts on mood, cognition, and the neurobiological underpinnings of its dependence potential. This guide will further provide detailed experimental protocols and quantitative data to facilitate a deeper investigation into this widely prescribed, yet intricate, therapeutic agent.

Introduction: The Dual-Action Paradigm of this compound

This compound's unique position in the landscape of analgesics stems from its dual mechanism of action.[1][2] It is administered as a racemic mixture, with each enantiomer and its primary metabolite, O-desmethylthis compound (M1), contributing to its overall pharmacological effect. The (+)-enantiomer of this compound primarily inhibits the reuptake of serotonin, while the (-)-enantiomer is more potent in inhibiting norepinephrine reuptake.[1] The opioid-mediated effects are largely attributed to the M1 metabolite, which exhibits a significantly higher affinity for the µ-opioid receptor (MOR) than the parent compound.[3] This dual action not only contributes to its analgesic efficacy but also lays the foundation for its diverse and sometimes paradoxical effects on the CNS.

Modulation of Monoaminergic Systems: Beyond Pain Gating

This compound's influence on serotonin (5-HT) and norepinephrine (NE) reuptake is a cornerstone of its non-analgesic CNS effects, mirroring the mechanism of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[4] This activity is critical to its antidepressant and anxiolytic properties, but also contributes to significant adverse effects such as the risk of serotonin syndrome, particularly when co-administered with other serotonergic drugs.[4][5]

Neurochemical Impact: Quantifying the Monoamine Surge

In vivo microdialysis studies in animal models have provided quantitative evidence of this compound's ability to elevate extracellular levels of serotonin and norepinephrine in key brain regions. For instance, administration of this compound has been shown to dose-dependently increase both 5-HT and NE levels in the ventral hippocampus of rats.[6] This neurochemical alteration is fundamental to understanding its effects on mood and emotional processing.

| Compound | Receptor/Transporter | Binding Affinity (Ki) in µM | Reference |